1-(Prop-2-yn-1-yl)azepane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-ynylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDDMEFVIIIJBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Prop 2 Yn 1 Yl Azepane and Its Structural Analogs
Established Synthetic Pathways for N-Propargylated Azepanes
N-Alkylation of Azepane with Propargylating Agents
The most direct and commonly employed method for the synthesis of 1-(prop-2-yn-1-yl)azepane is the N-alkylation of azepane with a suitable propargylating agent. This approach involves the nucleophilic attack of the secondary amine of the azepane ring on an electrophilic propargyl source, typically a propargyl halide.
A reported synthesis of this compound involves the reaction of azepane with propargyl bromide. The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction, thereby driving the equilibrium towards the product. The choice of base, solvent, and temperature can significantly influence the reaction's efficiency and yield. A yield of 55% has been reported for this transformation.
Table 1: Reaction Conditions for N-Alkylation of Azepane with Propargyl Bromide
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Potassium Carbonate | Toluene | Room Temperature | 55 |
The reaction mechanism involves the deprotonation of the azepane nitrogen by the base to form a more nucleophilic azepanide anion, which then undergoes an SN2 reaction with propargyl bromide.
Cyclocondensation Reactions to Form Azepane Ring with Propargyl Substitution
An alternative to the direct N-alkylation of a pre-formed azepane ring is the construction of the seven-membered ring with the propargyl group already attached to the nitrogen atom. Such cyclocondensation strategies often involve intramolecular reactions of acyclic precursors. While specific examples detailing the synthesis of this compound via this route are not prevalent in the reviewed literature, general methods for azepane synthesis can be adapted.
One plausible approach is through intramolecular reductive amination. nih.gov This would involve a precursor molecule containing both a terminal amine with a propargyl group and a distal carbonyl group (an aldehyde or a ketone). In the presence of a reducing agent, the initially formed imine or enamine would undergo cyclization to form the azepane ring. The stereochemical outcome of such reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov
Another potential cyclocondensation route is intramolecular nucleophilic substitution, where an acyclic precursor with a terminal propargylamine (B41283) and a leaving group at the other end of a six-carbon chain could cyclize to form the azepane ring. The efficiency of such ring-closure reactions can be influenced by factors such as chain length and the nature of the leaving group.
Advanced Catalytic Approaches in Propargylamine Synthesis Relevant to this compound
Modern synthetic chemistry has seen a surge in the development of catalytic methods for the efficient formation of carbon-nitrogen and carbon-carbon bonds. These advanced methodologies offer advantages in terms of atom economy, functional group tolerance, and stereoselectivity.
Transition Metal-Catalyzed Coupling Reactions
The Copper(I)-catalyzed A3-coupling reaction is a powerful multicomponent reaction for the synthesis of propargylamines. organic-chemistry.orgnih.govnih.gov This reaction involves the one-pot condensation of an aldehyde, a terminal alkyne, and an amine. In the context of this compound synthesis, azepane would serve as the amine component.
While a specific A3-coupling protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, the general applicability of this reaction suggests its potential. A hypothetical A3-coupling reaction to form a precursor to this compound could involve azepane, formaldehyde (B43269) (or a synthetic equivalent), and acetylene. The resulting propargylamine would be the target compound. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide or copper(I) bromide. mdpi.comnih.gov
The proposed mechanism for the A3 coupling involves the in situ formation of an iminium ion from the reaction of the amine (azepane) and the aldehyde. Concurrently, the copper(I) catalyst activates the terminal alkyne to form a copper acetylide. The nucleophilic attack of the copper acetylide on the iminium ion then yields the propargylamine product. nih.gov
Palladium catalysis offers a versatile platform for the synthesis of amines and the formation of carbon-carbon bonds, which can be applied to the synthesis of N-propargylated azepanes.
One relevant palladium-catalyzed reaction is the Sonogashira coupling, which typically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While not a direct method for N-propargylation, it can be used to synthesize precursors. For instance, a Sonogashira reaction could be employed to couple a propargylamine derivative with an appropriate substrate. tandfonline.comresearchgate.netresearchgate.netmdpi.com More directly, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for the synthesis of this compound. This would involve the coupling of azepane with a propargyl electrophile under palladium catalysis. Although more commonly used for aryl and vinyl amines, advancements in ligand design have expanded the scope of this reaction. researchgate.net
Furthermore, palladium-catalyzed intramolecular cyclization of propargylamides has been reported for the synthesis of various heterocyclic compounds, indicating the utility of palladium in activating alkyne moieties for C-N bond formation. nih.gov A review of palladium-catalyzed methods for the synthesis of azepine derivatives highlights the broad potential of this transition metal in constructing seven-membered nitrogen-containing rings. researchgate.netresearchgate.net
Gold-Catalyzed Transformations in Azepane Synthesis
Gold catalysis has emerged as a powerful tool for constructing complex molecular architectures, including the seven-membered azepane ring. nih.gov Gold catalysts, known for their unique ability to activate alkynes, facilitate a variety of transformations that lead to azepane derivatives.
One notable approach involves a two-step [5+2] annulation to create azepan-4-ones, which are versatile intermediates. nih.gov This method utilizes a gold carbene intermediate formed through the gold-catalyzed intramolecular oxidation of an alkyne. nih.gov This intermediate then undergoes a challenging 1,7-C(sp³)–H insertion to form the seven-membered ring. nih.gov The reaction demonstrates high regioselectivity and can achieve good to excellent diastereoselectivities, opening an efficient route to various azepane derivatives. nih.gov
Another strategy employs the strategic use of both soft gold(I) and hard gold(III) catalysts in a one-pot synthesis. thieme-connect.com In this process, a propargylic alcohol is first treated with a soft gold(I) catalyst, such as Ph₃PAuNTf₂, which catalyzes a Meyer–Schuster rearrangement to form an α,β-unsaturated ketone. thieme-connect.com Subsequently, a hard gold(III) catalyst like AuBr₃ is used to promote an intramolecular aza-Michael addition, resulting in the formation of an azepane bearing a carbonyl group. thieme-connect.com This dual-catalyst system provides a facile pathway to 2-substituted azepanes from linear substrates. thieme-connect.com
Gold-catalyzed intermolecular [4+3] annulation reactions have also been developed for the synthesis of azepines, which are structurally related to azepanes. nih.gov This method involves the reaction of a propargyl ester with an α,β-unsaturated imine, catalyzed by a Au(III) species. nih.gov The reaction proceeds through an allylgold intermediate, showcasing a rare example of a gold-catalyzed intermolecular annulation. nih.gov Such strategies highlight the versatility of gold catalysts in constructing seven-membered nitrogen heterocycles.
Metal-Free Synthetic Methodologies for N-Propargylated Azepanes
In alignment with the principles of green and sustainable chemistry, significant effort has been directed toward the development of metal-free synthetic routes for propargylamines. nih.gov These methods avoid the use of potentially toxic and costly metal catalysts. nih.gov Propargylamines are crucial compounds in medicinal and heterocyclic chemistry, and their synthesis via metal-free multicomponent reactions is a key area of research. nih.govsemanticscholar.org
A primary metal-free approach is the A³ coupling reaction, a three-component reaction involving an aldehyde, a terminal alkyne, and an amine. nih.gov While traditionally metal-catalyzed, metal-free versions have been developed. For instance, a decarboxylative three-component coupling using alkynyl carboxylic acids, paraformaldehyde, and amines can proceed in the absence of a metal catalyst to yield the desired propargylamines. organic-chemistry.org
Another innovative metal-free strategy is the use of convergent paired electrolysis. acs.org This electrochemical halogen-atom transfer method enables the cross-coupling of unactivated alkyl halides with other partners. acs.org In this system, an α-aminoalkyl radical is generated anodically, which then activates an alkyl iodide. Concurrently, a coupling partner is reduced at the cathode. acs.org This transition-metal-free protocol allows for C(sp³)–C(sp²) bond formation under mild conditions and is applicable to N-heterocyclic derivatives, including those of azepane. acs.org
Furthermore, tandem reactions involving annulation and decarboxylative coupling have been employed to construct various heterocyclic propargylamines without the need for a metal catalyst. semanticscholar.org These protocols offer high atom economy and provide access to a diverse range of N-propargylated heterocycles.
Optimization of Reaction Parameters for Enhanced Synthetic Efficiency
The efficiency of synthesizing this compound and related compounds is highly dependent on the careful optimization of various reaction parameters. These include reagent stoichiometry, solvent choice, temperature, and catalyst systems.
Influence of Reagent Stoichiometry and Concentration
The molar ratio of reactants is a critical factor in N-alkylation reactions. Using an excess of the alkylating agent, such as propargyl bromide, can help drive the reaction to completion. For example, a 1:1.2 molar ratio of an azepane precursor to propargyl bromide has been used to ensure complete substitution. However, increasing the concentration of the alkylating agent or the base can also lead to undesired side products, such as N,N-dialkylated compounds. researchgate.net The table below illustrates the effect of varying base stoichiometry on the yield of a monoalkylated product versus a dialkylated byproduct in a representative N-alkylation reaction. researchgate.net
| Entry | Equivalents of Base (NaH) | Yield of Monoalkylated Product (%) | Formation of Dialkylated Product |
|---|---|---|---|
| 1 | 1.0 | 6 | Not Detected |
| 2 | 2.0 | 20 | Detected |
| 3 | 3.0 | 52.3 | Detected |
Data sourced from a representative N-alkylation study to illustrate the principle's effect. researchgate.net
Solvatochromic Effects and Solvent Selection in Reaction Media
The choice of solvent can significantly impact reaction rates and yields. In the gold-catalyzed synthesis of azepane derivatives, the solvent can influence the efficiency of the transformation. thieme-connect.com For example, in a one-pot synthesis involving a Meyer-Schuster rearrangement and an aza-Michael addition, changing the alcohol used as the solvent had a notable effect on the product yield. thieme-connect.com
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | MeOH | 65 |
| 2 | EtOH | 78 |
| 3 | i-PrOH | 62 |
Data from a study on the synthesis of 2-substituted azepanes, demonstrating the effect of solvent on yield. thieme-connect.com
Catalyst Screening and Ligand Design for Improved Selectivity
In metal-catalyzed reactions, the choice of both the metal center and its associated ligands is paramount for achieving high efficiency and selectivity. For gold-catalyzed reactions in azepane synthesis, different catalyst systems exhibit varying levels of effectiveness. For instance, in a [4+3] cycloaddition for azepine synthesis, Au(III) catalysts were found to be more efficient than Au(I) catalysts, and changing the ligand from triphenylphosphine (B44618) to an N-heterocyclic carbene also impacted the yield. nih.gov Catalyst screening is a crucial step in optimizing the synthesis of N-propargylated azepanes.
| Entry | Catalyst (5 mol %) | Yield (%) |
|---|---|---|
| 1 | Ph₃PAuCl/AgOTf | Trace |
| 2 | IPrAuCl/AgOTf | 10 |
| 3 | AuCl | 44 |
| 4 | AuCl₃ | 60 |
Data from a gold-catalyzed azepine synthesis, illustrating the impact of different catalysts on product yield. nih.gov
Scalability Considerations for this compound Production
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.
Key Scalability Considerations:
Reaction Kinetics and Heat Management: The N-alkylation of amines is an exothermic process. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and ensure product quality. The use of jacketed reactors with precise temperature control is essential. For highly exothermic reactions, strategies like semi-batch or continuous-flow processing can be employed to manage heat generation effectively.
Mass Transfer: In heterogeneous reaction mixtures, such as those involving solid bases or phase-transfer catalysts, efficient mixing is critical to ensure adequate mass transfer between phases. The choice of agitator design and stirring speed must be carefully considered to maintain a uniform reaction environment.
Solvent Selection and Recovery: The choice of solvent impacts reaction kinetics, product solubility, and downstream processing. For industrial applications, solvents should be selected based on their safety profile, environmental impact, and ease of recovery and recycling. While polar aprotic solvents like DMF are effective, their high boiling points and potential toxicity can complicate purification and waste disposal. Greener solvent alternatives are increasingly being explored.
Purification Methods: Laboratory-scale purifications often rely on column chromatography, which is generally not feasible for large-scale production due to high solvent consumption and cost. Alternative purification methods such as distillation, crystallization, or extraction are preferred for industrial processes. The volatility of this compound (boiling point 71-72 °C at 15 Torr) makes vacuum distillation a viable purification strategy.
Process Safety: The handling of flammable solvents, reactive reagents like propargyl bromide, and potentially exothermic reactions requires stringent safety protocols. A thorough hazard and operability (HAZOP) study should be conducted to identify and mitigate potential risks.
Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages for the production of propargylamines, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and the potential for process automation and control. researchgate.net The use of packed-bed reactors with solid-supported catalysts or bases can simplify product work-up and catalyst recycling. The development of continuous flow processes for N-alkylation reactions is an active area of research with the potential to make the production of this compound more efficient and safer. allfordrugs.com
Table 3: Comparison of Batch vs. Continuous Flow for N-Propargylation
| Parameter | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, high surface area-to-volume ratio |
| Mass Transfer | Dependent on stirring efficiency | Efficient due to small channel dimensions |
| Safety | Higher risk with large volumes of reactants | Inherently safer with small reaction volumes |
| Scalability | Often requires reactor redesign | Scaled by numbering-up or longer run times |
| Process Control | More challenging to maintain steady state | Precise control over reaction parameters |
| Work-up | Typically batch-wise | Can be integrated into a continuous process |
Chemical Reactivity and Transformation Pathways of 1 Prop 2 Yn 1 Yl Azepane
Reactivity Profile of the Terminal Alkyne Functionality
The propargyl group (prop-2-yn-1-yl) is a versatile functional handle in organic synthesis. Its terminal alkyne is characterized by an acidic C(sp)-H proton and two π-bonds, making it susceptible to a variety of transformations including oxidation, reduction, and addition reactions.
The terminal alkyne of 1-(prop-2-yn-1-yl)azepane can undergo several oxidative reactions. A prominent transformation is the oxidative coupling of the terminal alkyne, which typically proceeds via copper catalysis. For instance, the Glaser-Eglinton-Hay coupling utilizes a copper(I) catalyst, a base, and an oxidant like molecular oxygen to dimerize terminal alkynes, which would yield 1,6-di(azepan-1-yl)hexa-2,4-diyne. youtube.com Another significant reaction is the hydration of the alkyne, which, while formally an addition of water, results in an oxidized product. Gold-catalyzed hydration of N-propargyl amines is a well-established method that regiospecifically yields β-amino ketones. acs.orgacs.org For this compound, this would produce 1-(azepan-1-yl)propan-2-one. Additionally, strong oxidizing agents like potassium permanganate (B83412) can cause oxidative cleavage of the triple bond, leading to the formation of carboxylic acids. wikipedia.org The tertiary amine moiety can also be oxidized to an N-oxide using reagents like m-CPBA or H₂O₂, a common metabolic pathway for propargylamine-containing drugs. researchgate.net
Table 1: Oxidative Transformations of this compound An interactive data table. Click on headers to sort.
| Transformation | Reagents | Product |
| Oxidative Coupling | CuCl, TMEDA, O₂ | 1,6-Di(azepan-1-yl)hexa-2,4-diyne |
| Hydration | NaAuCl₄·2H₂O, H₂O/EtOH | 1-(Azepan-1-yl)propan-2-one |
| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |
| Oxidative Cleavage | KMnO₄ | Azepan-1-ylacetic acid |
The triple bond of this compound can be fully or partially hydrogenated to yield the corresponding alkane or alkene, respectively. Complete reduction to 1-propylazepane can be achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. nih.gov
More synthetically valuable is the selective semi-hydrogenation to the alkene, 1-(prop-2-en-1-yl)azepane, also known as N-allylazepane. This transformation can be controlled to produce either the cis (Z) or trans (E) isomer. Catalytic hydrogenation using Lindlar's catalyst (palladium poisoned with lead acetate (B1210297) and quinoline) selectively produces the cis-alkene via syn-addition of hydrogen. Conversely, reduction with sodium metal in liquid ammonia (B1221849) typically affords the trans-alkene. Recent studies have also demonstrated the use of magnetically recoverable palladium nanocatalysts for the selective semi-hydrogenation of functionalized propargylamines.
Table 2: Reductive Hydrogenation of this compound An interactive data table. Click on headers to sort.
| Reaction | Catalyst/Reagents | Product | Stereochemistry |
| Full Hydrogenation | Pd/C, H₂ | 1-Propylazepane | N/A |
| Semi-hydrogenation | Lindlar's Catalyst, H₂ | 1-(Prop-2-en-1-yl)azepane | Z (cis) |
| Semi-hydrogenation | Na, liq. NH₃ | 1-(Prop-2-en-1-yl)azepane | E (trans) |
| Selective Semi-hydrogenation | Magnetic Pd Nanocatalyst, H₂ | 1-(Prop-2-en-1-yl)azepane | Z (cis) |
The terminal alkyne is a hub for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The acidic terminal proton can be removed by a base to form an acetylide, a potent nucleophile.
Sonogashira Coupling: This is a cornerstone reaction for terminal alkynes, involving the palladium- and copper-catalyzed cross-coupling with aryl or vinyl halides. wikipedia.orgorganic-chemistry.org Reacting this compound with an aryl halide (e.g., iodobenzene) under Sonogashira conditions would yield a 1-(3-arylprop-2-yn-1-yl)azepane derivative. Efficient copper- and amine-free protocols have also been developed specifically for N,N-disubstituted propargylamines. tandfonline.comresearchgate.net
Mannich-type Reactions (A³ Coupling): The three-component coupling of an aldehyde, an amine, and a terminal alkyne (A³) is a primary route to propargylamines. researchgate.net While this compound is itself a propargylamine (B41283), its terminal alkyne can participate in related condensations. For instance, reaction with an aldehyde and a secondary amine in the presence of a copper or gold catalyst would yield a more complex, substituted propargylamine. nih.gov
Azide-Alkyne Cycloaddition (Click Chemistry): The copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole is a highly efficient and widely used "click" reaction. This compound is an ideal substrate for this transformation, readily reacting with organic azides to produce 1,4-disubstituted triazoles. This has been demonstrated in the late-stage functionalization of bioactive molecules containing a propargylamine moiety. nih.gov
Reactivity of the Azepane Heterocyclic Ring System
The azepane ring is a saturated, seven-membered N-heterocycle. As a cyclic tertiary amine, its reactivity is centered on the nitrogen atom's lone pair of electrons and the adjacent α-carbons. The ring itself is relatively stable and lacks the aromaticity that would allow for electrophilic substitution reactions common to rings like benzene (B151609) or pyridine.
Direct electrophilic substitution on the carbon atoms of the saturated azepane ring is not a characteristic reaction. However, the heterocycle can react with electrophiles at two key positions: the nitrogen atom and the α-carbons.
Reaction at Nitrogen: The lone pair of electrons on the nitrogen atom makes it nucleophilic. It can react with electrophiles such as alkyl halides in quaternization reactions or with oxidizing agents (e.g., m-CPBA) to form the corresponding N-oxide. nih.gov
Reaction at α-Carbon: While less common than reactions at nitrogen, the α-C-H bonds can be functionalized. A notable example is the direct catalytic conversion of α-amino C(sp³)–H bonds into α-C–alkynyl bonds. Studies have shown that N-aryl azepane can undergo this transformation when treated with a terminal alkyne in the presence of a Lewis acid like B(C₆F₅)₃ and an organocopper catalyst, forming an iminium ion intermediate that is subsequently trapped by a copper acetylide. nih.gov
While many synthetic routes build the azepane skeleton via ring expansion of smaller heterocycles like piperidines, the azepane ring in this compound can itself be cleaved under specific conditions. manchester.ac.ukrsc.org Two classic reactions are particularly relevant for the ring-opening of cyclic tertiary amines.
Von Braun Reaction: This reaction involves treating a tertiary amine with cyanogen (B1215507) bromide (CNBr). thieme-connect.de The nitrogen atom initially attacks the cyanogen bromide, displacing bromide. The bromide ion then acts as a nucleophile, attacking one of the N-alkyl groups in an Sₙ2 reaction. For a cyclic amine like azepane, this results in cleavage of a ring C-N bond, yielding a terminally-brominated, long-chain cyanamide. researchgate.netresearchgate.net This provides a direct method for ring-opening.
Hofmann Elimination: This is a multi-step process that converts an amine into an alkene via an elimination reaction. wikipedia.org The process begins with "exhaustive methylation" of the amine using excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. Treatment with silver oxide and water replaces the iodide with a hydroxide (B78521) ion. Upon heating, the hydroxide acts as a base, promoting an E2 elimination where the bulky quaternary ammonium group acts as the leaving group. This reaction typically follows the "Hofmann rule," forming the least substituted alkene, which for azepane results in a ring-opened product, hept-6-en-1-yl(dimethyl)amine. byjus.commasterorganicchemistry.comlibretexts.org
Table 3: Ring-Opening Reactions of the Azepane Moiety An interactive data table. Click on headers to sort.
| Reaction | Key Reagents | Intermediate | Final Product Type |
| Von Braun Reaction | Cyanogen bromide (CNBr) | N-Cyano-N-(prop-2-yn-1-yl)azepanium bromide | ω-Bromoalkyl cyanamide |
| Hofmann Elimination | 1. CH₃I (excess) 2. Ag₂O, H₂O, Heat | N,N-Dimethyl-N-(prop-2-yn-1-yl)azepanium hydroxide | Ring-opened alkene |
Transformations Involving the Nitrogen Atom of the Azepane Ring
The lone pair of electrons on the nitrogen atom of the azepane ring makes it a nucleophilic and basic center, susceptible to a variety of chemical reactions. These transformations can be used to introduce new functional groups, modify the electronic properties of the molecule, or engage in catalytic cycles.
Quaternization: As a tertiary amine, the nitrogen atom of this compound can readily undergo quaternization by reacting with alkyl halides. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt. For instance, reaction with methyl iodide would yield 1-methyl-1-(prop-2-yn-1-yl)azepanium iodide. This transformation is significant as it introduces a permanent positive charge on the nitrogen atom, altering the molecule's solubility and its potential for ionic interactions. The general conditions for such reactions typically involve stirring the amine with an excess of the alkyl halide in a suitable solvent at room temperature or with gentle heating.
N-Oxide Formation: The nitrogen atom can be oxidized to form the corresponding N-oxide. This is typically achieved by treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. scienceinfo.comresearchgate.net The resulting this compound N-oxide exhibits altered reactivity and can serve as a precursor for further transformations. For example, N-oxides can undergo rsc.orgchemrxiv.org-sigmatropic rearrangements, a reaction known as the Meisenheimer rearrangement, which can be a valuable tool for carbon-carbon bond formation. scienceinfo.com
Catalytic Reactions: The nitrogen atom of the azepane ring can participate in various metal-catalyzed reactions. For instance, in palladium-catalyzed N-alkylation reactions, the nitrogen atom can act as a nucleophile. rsc.orgchemrxiv.org While this compound is already N-alkylated, the principles of these catalytic systems are relevant for understanding its stability and potential for side reactions under certain conditions. Furthermore, the nitrogen can direct catalytic processes. For example, in catalytic deuteration, the nitrogen atom can influence the stereochemical outcome of the reaction. researchgate.netcardiff.ac.uk The specific role of the azepane nitrogen in directing or participating in catalytic cycles is an area of ongoing research interest.
Cascade and Domino Reactions Initiated by the this compound Structure
The dual functionality of this compound makes it an ideal substrate for cascade and domino reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions offer a highly efficient route to complex molecular architectures, often with high levels of stereocontrol.
Gold-Catalyzed Intramolecular Cyclization: Gold catalysts are well-known for their ability to activate alkynes towards nucleophilic attack. In the case of this compound derivatives, a gold(I) catalyst can activate the alkyne, making it susceptible to intramolecular attack by a nucleophile tethered to the azepane ring or the propargyl group. This can initiate a cascade of reactions leading to the formation of fused heterocyclic systems. For example, a gold-catalyzed diazo-yne cyclization followed by an intermolecular cycloaddition has been reported for similar systems, where a β-aryl gold-carbene intermediate acts as a 4-carbon synthon. nih.gov While a specific example starting directly from this compound is not extensively documented, the principle is applicable and suggests a potential pathway for the synthesis of complex polycyclic structures.
Synthesis of Fused Heterocycles: The strategic placement of the nucleophilic nitrogen and the electrophilic (upon activation) alkyne allows for the construction of N-fused heterocycles. nih.govresearchgate.net For instance, under appropriate conditions, the nitrogen atom could attack the activated alkyne in an endo- or exo-dig cyclization manner, leading to the formation of a new ring fused to the azepane core. The regiochemical outcome of such cyclizations can often be controlled by the choice of catalyst and reaction conditions. Palladium-catalyzed processes are also prominent in the synthesis of N-fused heterocycles, often involving an initial C-N bond formation followed by further cyclization steps. liverpool.ac.uk
Alkynyl Prins Carbocyclization Cascades: In the presence of a Lewis or Brønsted acid, the alkyne of this compound can participate in a Prins-type reaction with a tethered carbonyl or imine functionality. This can trigger a cascade of carbocyclization events to form linear-fused heterocyclic ring systems. nih.gov Such reactions are powerful tools for the rapid construction of complex molecular scaffolds from relatively simple starting materials.
The following table summarizes the types of reactions discussed and the key reagents or catalysts involved.
| Reaction Type | Sub-category | Key Reagents/Catalysts | Product Type |
| Transformations Involving the Nitrogen Atom | Quaternization | Alkyl halides (e.g., Methyl iodide) | Quaternary ammonium salt |
| N-Oxide Formation | m-CPBA, Hydrogen peroxide | N-oxide | |
| Catalytic Reactions | Palladium catalysts, Deuterium source | Varied (depends on specific reaction) | |
| Cascade and Domino Reactions | Gold-Catalyzed Cyclization | Gold(I) or Gold(III) catalysts | Fused polycyclic heterocycles |
| Synthesis of Fused Heterocycles | Palladium catalysts, various nucleophiles | N-fused heterocycles | |
| Alkynyl Prins Carbocyclization | Lewis or Brønsted acids | Linear-fused heterocyclic systems |
Applications of 1 Prop 2 Yn 1 Yl Azepane in Advanced Organic and Materials Synthesis
Utilization as a Molecular Building Block
The inherent reactivity of the propargyl group, coupled with the conformational flexibility of the azepane ring, makes 1-(Prop-2-yn-1-yl)azepane an attractive starting material for the synthesis of novel and intricate chemical entities.
Precursor for the Synthesis of Novel Complex Heterocyclic Systems
This compound serves as a key intermediate in the synthesis of complex heterocyclic systems, particularly those containing fused rings. The terminal alkyne functionality provides a reactive handle for intramolecular cyclization reactions, leading to the formation of novel polycyclic scaffolds.
A notable application is in the synthesis of quinoline-fused triazolo-azepine derivatives. rsc.orgnih.gov This strategy involves the initial "click" reaction of a quinoline-tethered propargylamine (B41283), a close structural analog of this compound, followed by a palladium-catalyzed C-H functionalization. This sequence allows for the efficient construction of a fused heterocyclic system that incorporates the quinoline, triazole, and azepine moieties. rsc.orgscispace.com While this specific example does not start directly from this compound, the underlying principle of using the N-propargyl azepane unit to construct fused systems is clearly demonstrated. The general methodology highlights the potential of this compound to be a precursor for a diverse library of fused heterocyclic compounds with potential pharmacological applications.
Integration into Diverse Molecular Architectures (e.g., Spiro-compounds, Fused-Ring Systems)
The unique structural features of this compound also allow for its incorporation into more complex and three-dimensional molecular architectures such as spiro-compounds. Spirocycles, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid and defined spatial orientation.
Recent research has demonstrated the synthesis of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives, which are potent PARP-1 inhibitors for cancer treatment. nih.gov A key step in the synthesis of these compounds involves the introduction of a propargyl group onto the nitrogen atom of the spiro-azepine core. nih.gov The resulting N-propargylated spiro-azepane then undergoes a click reaction with various aryl azides to generate the final triazole-containing therapeutic agents. nih.gov This work directly illustrates the utility of incorporating the N-(prop-2-yn-1-yl)azepane motif into a spirocyclic framework, highlighting its importance in the development of new drug candidates.
Exploitation of the Terminal Alkyne in Click Chemistry
The terminal alkyne of this compound is its most prominent feature for synthetic applications, making it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective method for the formation of 1,2,3-triazoles, which are valuable linkers and pharmacophores in medicinal chemistry and materials science.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation
The CuAAC reaction involving this compound and an organic azide (B81097) proceeds under mild conditions with high yields, exclusively affording the 1,4-disubstituted 1,2,3-triazole regioisomer. nih.govjetir.org This high degree of control and reliability makes it a favored method for covalently linking the azepane moiety to a wide variety of other molecules.
The reaction of this compound with various organic azides provides a straightforward route to a diverse range of 1,4-disubstituted 1,2,3-triazoles. The azepane ring can be appended to molecules bearing functionalities such as aryl, alkyl, and benzyl (B1604629) groups, as well as more complex biomolecules.
Below is a representative table illustrating the types of 1,4-disubstituted 1,2,3-triazoles that can be synthesized from this compound and various azides, based on established CuAAC protocols.
| Alkyne | Azide | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Benzyl azide | CuI / Et3N | Cyrene™ | 30 | >95 | beilstein-journals.orgbeilstein-journals.org |
| This compound | Phenyl azide | CuI / Et3N | THF | 25 | High | unipi.it |
| This compound | 4-Methoxybenzyl azide | CuSO4 / Sodium Ascorbate (B8700270) | H2O/t-BuOH | Room Temp | High | nih.govjetir.org |
| This compound | 4-Trifluoromethylbenzyl azide | CuI / Et3N | Cyrene™ | 30 | High | beilstein-journals.orgbeilstein-journals.org |
Note: The yields are reported as "High" or ">95%" based on general outcomes for similar CuAAC reactions reported in the literature. Specific yields for the reaction of this compound with these exact azides may vary depending on the precise reaction conditions.
The efficiency of the CuAAC reaction is highly dependent on the catalytic system and reaction conditions employed. Research in this area has focused on developing more active and robust catalysts, as well as optimizing conditions to improve yields, reduce reaction times, and enhance the sustainability of the process.
Catalytic Systems: A variety of copper sources can be utilized for the CuAAC reaction, with copper(I) iodide (CuI) and copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent like sodium ascorbate being the most common. nih.govjetir.org The development of ligands that coordinate to the copper center has been a significant area of advancement. Ligands such as N-heterocyclic carbenes (NHCs) and various nitrogen-based ligands can stabilize the copper(I) oxidation state, prevent catalyst disproportionation, and accelerate the reaction rate. mdpi.comnih.gov For reactions involving N-propargylamines, the choice of ligand can be crucial to prevent potential side reactions and ensure high yields.
Reaction Conditions: The optimization of reaction conditions is key to the successful application of CuAAC with this compound. Factors such as solvent, temperature, and the presence of additives can have a significant impact on the reaction outcome.
A comparative table of common catalytic systems and reaction conditions for CuAAC is presented below:
| Catalyst System | Ligand | Reducing Agent | Solvent | Temperature | Key Advantages |
| CuI | None / Et3N | None | Various organic solvents (e.g., THF, Cyrene™) | Room Temp to moderate heating | Simple, readily available catalyst. |
| CuSO4 | None / Tris(triazolylmethyl)amine (TBTA) | Sodium Ascorbate | Aqueous or mixed aqueous/organic | Room Temp | Water-soluble, biocompatible conditions. nih.govnih.gov |
| [Cu(NHC)X] | N-Heterocyclic Carbene | None | Organic solvents or neat | Room Temp to elevated temps | High catalytic activity, can be air-stable. nih.gov |
| Heterogeneous Cu catalysts | Supported on various materials (e.g., silica (B1680970), polymers) | Varies | Varies | Varies | Catalyst recyclability, reduced copper contamination of products. mdpi.commdpi.com |
The choice of the optimal catalytic system and reaction conditions will depend on the specific azide being used and the desired scale of the reaction. For instance, for laboratory-scale synthesis, a simple CuI/Et₃N system in an organic solvent may be sufficient. beilstein-journals.orgbeilstein-journals.org For applications in biological systems or for the synthesis of materials where copper contamination is a concern, the use of ligands to chelate the copper or heterogeneous catalysts is often preferred. nih.govnih.govmdpi.commdpi.com The development of green solvents like Cyrene™ also offers a more sustainable approach to performing these reactions. beilstein-journals.orgbeilstein-journals.org
Click Chemistry Applications in Polymer and Material Science (e.g., Functionalization of Surfaces, Hydrogels)
The true strength of this compound lies in its application as a building block for modifying polymers and materials via click chemistry, most notably CuAAC. The terminal alkyne serves as a versatile anchor point to covalently attach the azepane moiety onto various substrates, thereby altering their chemical and physical properties.
Functionalization of Surfaces:
The "grafting-to" approach is a common strategy for modifying surfaces, such as silicon wafers or nanoparticles. bohrium.com In this method, a surface is first functionalized with azide groups. Subsequently, an alkyne-terminated molecule, such as this compound, is introduced and "clicked" onto the surface in the presence of a copper catalyst. bohrium.comresearchgate.net This technique allows for the creation of dense, functional polymer brushes or monolayers. bohrium.comnih.gov By attaching the azepane ring, the surface properties, such as hydrophilicity, charge, and binding affinity, can be precisely tuned.
Hydrogel Synthesis and Modification:
Hydrogels are three-dimensional polymer networks with high water content, making them ideal for biomedical applications like tissue engineering and drug delivery. mdpi.comacs.org Click chemistry provides an efficient method for both forming the hydrogel network (cross-linking) and functionalizing it post-synthesis. acs.orgnih.govacs.org
This compound can be used to introduce the azepane group into a hydrogel matrix. For example, a polymer backbone like poly(ethylene glycol) (PEG) or hyaluronic acid can be prepared with pendant azide groups. acs.orgnih.gov The addition of this compound via CuAAC would decorate the polymer chains with the azepane moiety. Alternatively, if a hydrogel is formed using SPAAC between azide and cyclooctyne-functionalized polymers, unreacted azide or alkyne groups can be used as anchor points for later modification with complementary click partners, including the alkyne from this compound. acs.org
Table 2: Examples of Material Functionalization Using Alkyne-Azide Click Chemistry
| Material Type | Functionalization Goal | Role of Alkyne Moiety (as in this compound) | Potential Outcome |
| Silicon Wafer | Create a functional surface coating | Covalently attaches to an azide-modified surface | Altered surface energy, wettability, and protein adhesion |
| Polymer Brushes | Synthesize graft copolymers | Attaches side chains to a polymer backbone | Modified solubility and mechanical properties of the polymer mcmaster.camdpi.com |
| Hydrogels (PEG) | Introduce bioactive moieties | Reacts with azide groups within the hydrogel network | Enhanced cell adhesion, controlled release of cargo acs.orgnih.gov |
| Nanoparticles | Attach targeting ligands | Covalently binds to azide-functionalized nanoparticles | Targeted delivery in biomedical imaging or therapy |
Construction of Combinatorial Libraries and Chemical Probes for Research
Combinatorial chemistry is a powerful strategy to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened to identify compounds with desired biological activities, which can serve as new chemical probes or drug leads. The efficiency and modularity of click chemistry make it an ideal tool for this purpose.
The this compound molecule is an excellent scaffold for building such libraries. The azepane ring provides a defined three-dimensional core structure, while the terminal alkyne acts as a universal connection point. Researchers can take a diverse collection of molecules containing azide groups and react them with this compound. This parallel synthesis approach can generate a large library of novel azepane derivatives, each featuring a different substituent attached via a stable triazole linker.
A pertinent example of this strategy is the synthesis of N-propargyl iminosugar libraries, which can include azepane scaffolds. These libraries are used to discover potent and selective inhibitors of enzymes like glycosidases, which are important targets in various diseases. By starting with an N-propargyl azepane core and clicking on a variety of azides, a library of compounds can be generated and screened to identify new enzyme inhibitors that function as chemical probes to study biological pathways.
Table 3: Illustrative Scheme for Combinatorial Library Synthesis
| Azepane Scaffold | + | Diverse Azide Inputs (R-N₃) | → | Resulting Library of Triazole Products |
| This compound | + | Azido-benzene | → | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)azepane |
| This compound | + | 1-Azido-4-nitrobenzene | → | 1-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl)azepane |
| This compound | + | Azidoethyl-glucose | → | Azepane-triazole-glucose conjugate |
| This compound | + | Azide-terminated peptide | → | Azepane-triazole-peptide conjugate |
Spectroscopic and Advanced Analytical Characterization of 1 Prop 2 Yn 1 Yl Azepane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of 1-(Prop-2-yn-1-yl)azepane provides a distinct fingerprint of its proton environments. The characteristic signals confirm the presence of both the azepane ring and the propargyl moiety.
Key proton signals for this compound are typically observed at the following chemical shifts (δ) in parts per million (ppm):
A signal around 3.28 ppm corresponds to the methylene (B1212753) protons of the propargyl group directly attached to the nitrogen atom (N-CH₂-C≡CH).
The protons on the azepane ring adjacent to the nitrogen (N-CH₂) typically appear in the region of 2.57-2.66 ppm.
The acetylenic proton (C≡C-H) is characterized by a signal at approximately 2.35 ppm.
A detailed analysis of the coupling patterns is crucial for confirming the connectivity. The methylene protons of the propargyl group often appear as a doublet due to coupling with the terminal acetylenic proton, with a typical coupling constant (J) in the range of 2-3 Hz. The protons of the azepane ring exhibit complex multiplets due to spin-spin coupling with adjacent protons within the flexible seven-membered ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-CH₂ -C≡CH | ~3.28 | d | ~2.4 |
| ≡C-H | ~2.35 | t | ~2.4 |
| α-CH₂ (Azepane) | ~2.57-2.66 | m | - |
| β, γ, δ-CH₂ (Azepane) | ~1.50-1.70 | m | - |
Note: 'd' denotes a doublet, 't' a triplet, and 'm' a multiplet. Data is representative and may vary based on solvent and instrument conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Assignment
The ¹³C NMR spectrum provides essential information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The key carbon signals are assigned as follows:
The two acetylenic carbons (C≡C) are found in the downfield region, typically around 80 ppm and 72 ppm.
The carbon of the methylene group attached to the nitrogen (N-CH₂) in the propargyl substituent appears at approximately 43 ppm.
The carbons of the azepane ring adjacent to the nitrogen (α-carbons) resonate at around 55 ppm.
The remaining methylene carbons of the azepane ring (β, γ, and δ-carbons) are observed in the upfield region, typically between 26-28 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C ≡CH | ~80.1 |
| C≡C H | ~72.3 |
| N-C H₂ (Propargyl) | ~43.5 |
| α-C H₂ (Azepane) | ~55.2 |
| β-C H₂ (Azepane) | ~27.8 |
| γ, δ-C H₂ (Azepane) | ~26.5 |
Note: Chemical shifts are representative and can vary with experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguously assigning the complex spectra of molecules like this compound and its derivatives.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. In the COSY spectrum of this compound, cross-peaks would be observed between the methylene protons of the propargyl group and the terminal acetylenic proton, confirming their three-bond coupling. Similarly, correlations between the adjacent methylene groups within the azepane ring would help to trace the connectivity around the seven-membered ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would show a cross-peak connecting the proton signal at ~3.28 ppm to the carbon signal at ~43.5 ppm, confirming the N-CH₂ assignment of the propargyl group. Likewise, each protonated carbon of the azepane ring would be correlated to its attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For instance, a correlation would be expected between the acetylenic proton (~2.35 ppm) and the propargylic carbon attached to the nitrogen (~43.5 ppm), as well as the other acetylenic carbon (~80.1 ppm). Furthermore, correlations between the protons on the α-carbons of the azepane ring and the propargyl methylene carbon would firmly establish the point of attachment of the substituent to the ring.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. In the positive ion mode, this compound is readily protonated to form the pseudomolecular ion [M+H]⁺. The ESI-MS spectrum of this compound typically shows a prominent peak at a mass-to-charge ratio (m/z) of 138.1, corresponding to the protonated molecule [C₉H₁₅N + H]⁺. Collision-induced dissociation (CID) of this ion would lead to characteristic fragment ions. A common fragmentation pathway for N-alkyl amines is the α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this compound, this could result in the loss of a propargyl radical or fragmentation within the azepane ring.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. For this compound, the theoretical exact mass of the protonated molecule [C₉H₁₆N]⁺ is 138.1283. An experimental HRMS measurement that is in close agreement with this theoretical value (typically within 5 ppm) provides unambiguous confirmation of the molecular formula of the compound.
Table 3: Mass Spectrometry Data for this compound
| Analysis | Ion | Theoretical m/z | Observed m/z |
|---|---|---|---|
| ESI-MS | [M+H]⁺ | 138.1283 | ~138.1 |
| HRMS | [M+H]⁺ | 138.1283 | e.g., 138.1280 |
Note: The observed m/z in ESI-MS is a nominal mass, while HRMS provides the exact mass.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique for the identification of functional groups in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For this compound, IR spectroscopy is instrumental in confirming the presence of its two key structural features: the terminal alkyne moiety and the saturated azepane ring.
Characterization of the Terminal Alkyne (C≡C and ≡C-H stretches)
The propargyl group of this compound gives rise to highly characteristic absorption bands in the IR spectrum. The terminal alkyne is identifiable by two distinct vibrational modes: the stretching of the carbon-carbon triple bond (C≡C) and the stretching of the bond between the sp-hybridized carbon and the terminal hydrogen (≡C-H).
The ≡C-H stretching vibration appears as a strong, sharp, and narrow band typically in the range of 3330–3270 cm⁻¹. orgchemboulder.com This absorption is one of the most diagnostic peaks in the spectrum and its presence is a clear indicator of a terminal alkyne. libretexts.org The carbon-carbon triple bond (C≡C) stretch results in a weak, sharp absorption in the region of 2260–2100 cm⁻¹. orgchemboulder.comlibretexts.org The intensity of this band is often weak because the C≡C bond is not very polar, and in highly symmetrical internal alkynes, it may be absent altogether. utdallas.eduquimicaorganica.org However, in terminal alkynes like this compound, this peak is typically observable, with reports suggesting a value of approximately 2100 cm⁻¹ for the C≡C stretch in this or closely related structures. For comparison, the spectrum of 1-hexyne (B1330390) shows the ≡C-H stretch at 3324 cm⁻¹ and the C≡C stretch at 2126 cm⁻¹. orgchemboulder.com
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | ≡C-H | 3330 - 3270 | Strong, Sharp |
| C≡C Stretch | -C≡C- | 2260 - 2100 | Weak to Medium, Sharp |
| C-H Bend | ≡C-H | 700 - 610 | Strong, Broad |
Vibrational Analysis of the Azepane Ring
The azepane ring, being a saturated heterocyclic amine, contributes several characteristic bands to the mid- and far-infrared regions of the spectrum. These vibrations primarily involve the C-H, C-C, and C-N bonds within the seven-membered ring.
C-H Stretching: Like most organic compounds containing alkane-like structures, the azepane ring exhibits strong C-H stretching absorptions from its methylene (CH₂) groups in the 2960–2850 cm⁻¹ region. libretexts.org
CH₂ Bending (Scissoring): The scissoring vibration of the methylene groups typically appears as a distinct band in the range of 1500–1440 cm⁻¹. wpmucdn.com
C-N Stretching: The stretching vibration of the C-N bond in tertiary amines like this compound is often difficult to identify definitively as it appears in the fingerprint region (1250–1020 cm⁻¹) and can be of variable intensity. elixirpublishers.com
Ring Vibrations: The azepane ring's flexibility gives rise to complex, low-frequency vibrations, including ring puckering and other skeletal deformations. iupac.org These collective vibrations are characteristic of the ring system but are often found in the far-infrared region and can be challenging to assign without computational modeling. nih.govnih.gov
As this compound is a tertiary amine, its spectrum is notably absent of the characteristic N-H stretching bands that appear around 3500-3200 cm⁻¹ for primary and secondary amines. utdallas.eduwpmucdn.com
X-ray Crystallography for Solid-State Molecular Structure Determination
To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the publicly available literature. Therefore, the discussion of its solid-state molecular structure, including ring conformation and intermolecular interactions, is based on crystallographic data from closely related azepane derivatives and compounds containing N-propargyl moieties.
Conformation of the Azepane Ring (e.g., Boat Conformation)
The seven-membered azepane ring is a flexible system that can adopt several low-energy conformations to minimize steric and torsional strain. lifechemicals.com Unlike the well-defined chair conformation of cyclohexane, seven-membered rings typically exist in dynamic equilibrium between several conformations, with the most common being the chair, twist-chair, boat, and twist-boat forms. The specific conformation adopted in the solid state is influenced by the nature and position of substituents on the ring, as well as by crystal packing forces.
Studies on various substituted azepane and related seven-membered heterocyclic systems have identified different preferred conformations. For instance, certain dibenzo[b,f]azepine derivatives containing a propargyl group have been shown to adopt a boat conformation in the crystal lattice. In contrast, computational studies on unsubstituted azepane suggest that the twist-chair conformation is the most stable. The conformational diversity of the azepane ring is a critical factor in its utility as a scaffold in medicinal chemistry, as the three-dimensional arrangement of substituents can be decisive for biological activity. lifechemicals.com For an N-propargyl substituted iminosugar containing an azepane ring, a specific conformation was determined by X-ray crystallography, highlighting how substitution patterns dictate the preferred solid-state geometry. researchgate.net
Intermolecular Interactions and Crystal Packing Analysis (e.g., C-H...π contacts)
In the hypothetical crystal structure of this compound, intermolecular forces would play a crucial role in dictating the molecular packing. The primary interactions expected are van der Waals forces and, more specifically, weak hydrogen bonds of the C-H···π type.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the isolation and purity assessment of this compound during and after its synthesis. A combination of thin-layer, column, gas, and high-performance liquid chromatography is typically employed.
Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of the reaction progress. A silica (B1680970) gel stationary phase is common, with a mobile phase consisting of a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). Visualization can be achieved using UV light (if impurities are UV-active) or chemical staining agents like potassium permanganate (B83412) or iodine.
Column Chromatography: For purification on a preparative scale, flash column chromatography is the standard method. The crude product is loaded onto a silica gel column and eluted with a solvent system, typically a gradient of ethyl acetate in hexane, to separate the desired product from starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative purity analysis. A common method involves using a reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water, often with a buffer. Detection is typically performed with a UV detector. HPLC provides high resolution, allowing for the separation of closely related impurities and accurate determination of purity, which is often found to be greater than 98% for purified samples. rjlm.ro
Gas Chromatography (GC): As a relatively volatile compound, this compound can also be analyzed by GC, often coupled with a mass spectrometry (MS) detector (GC-MS). This technique is highly sensitive and provides both retention time data for purity assessment and mass spectral data for structural confirmation. chromatographyonline.com
Solid-phase extraction (SPE) has also been reported as an efficient purification technique for libraries of propargylamines, offering a faster alternative to traditional column chromatography for parallel synthesis. sciforum.net
| Technique | Primary Use | Typical Stationary Phase | Typical Mobile Phase/Carrier | Detection Method |
|---|---|---|---|---|
| TLC | Reaction Monitoring | Silica Gel | Hexane/Ethyl Acetate | UV, Chemical Stain |
| Column Chromatography | Purification/Isolation | Silica Gel | Hexane/Ethyl Acetate | - (Fraction Collection) |
| HPLC | Purity Assessment | Reversed-Phase (C18) | Acetonitrile/Water | UV |
| GC | Purity & Identity | Polysiloxane-based | Helium | FID, Mass Spectrometry (MS) |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-hexyne |
| Acetonitrile |
| Cyclohexane |
| Ethyl acetate |
| Hexane |
| Iodine |
| Potassium permanganate |
| Propargylbenzene |
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-performance liquid chromatography is a cornerstone technique for the analysis of this compound and its derivatives, offering high resolution and sensitivity for both qualitative and quantitative assessments. The choice of stationary phase, mobile phase, and detector is critical and is tailored to the specific properties of the analyte.
For the analysis of the relatively polar this compound and its derivatives, reversed-phase HPLC is commonly employed. A C18 column is a frequent choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of a wide range of organic molecules.
The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, is often utilized to ensure the efficient elution of compounds with varying polarities.
Ultraviolet (UV) detection is a common detection mode for these compounds, provided they possess a suitable chromophore. While the propargyl group itself does not have a strong UV absorbance at higher wavelengths, the azepane ring and any aromatic moieties in derivatives will absorb UV light, typically in the range of 200-300 nm. For derivatives lacking a strong chromophore, other detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be coupled with HPLC.
Detailed Research Findings:
Research efforts into the synthesis of novel derivatives of this compound often utilize HPLC to monitor reaction progress and to purify the resulting products. For instance, in the synthesis of a triazole-linked derivative via a click chemistry reaction, HPLC can be used to track the consumption of the starting materials (this compound and an organic azide) and the formation of the triazole product. The significant difference in polarity between the starting materials and the product allows for a clear separation on a reversed-phase column.
The following interactive data table illustrates a hypothetical HPLC method for the analysis of this compound and a representative derivative.
| Parameter | This compound | 1-((1-Phenyl-1H-1,2,3-triazol-4-yl)methyl)azepane |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | |
| Mobile Phase A | 0.1% Formic acid in Water | |
| Mobile Phase B | Acetonitrile | |
| Gradient | 5% B to 95% B over 15 minutes | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 210 nm and 254 nm | |
| Retention Time (min) | 4.2 | 8.5 |
| Purity (%) | >98 | >97 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate boiling point, GC-MS is a suitable method for purity assessment and identification. The technique is particularly valuable for the analysis of its more volatile derivatives.
In GC-MS, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and confirmation of the compound's identity.
A common stationary phase for the analysis of amines is a mid-polarity column, such as one containing a phenyl- and/or cyanopropyl-substituted polysiloxane. The temperature program of the GC oven is crucial for achieving good separation of the analytes. A typical program starts at a lower temperature and is gradually ramped up to a higher temperature to elute compounds with different volatilities.
Detailed Research Findings:
The fragmentation pattern of this compound in the mass spectrometer is predictable based on its structure. The molecular ion peak (M+) would be expected, although it may be of low intensity. Common fragmentation pathways would involve the cleavage of the propargyl group and fragmentation of the azepane ring. The base peak is often a stable fragment resulting from these cleavages. For instance, the loss of the propargyl group would result in a fragment corresponding to the azepane ring.
The following interactive data table presents a hypothetical GC-MS method and expected fragmentation data for this compound.
| Parameter | Value |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range (m/z) | 40-400 |
| Retention Time (min) | ~7.8 |
| Expected Molecular Ion (M+) (m/z) | 151 |
| Major Fragment Ions (m/z) | 112 (M - C3H3) |
| 98 (Azepane ring fragment) | |
| 84 | |
| 55 |
Based on a thorough review of available scientific literature, detailed computational and theoretical studies focusing specifically on the compound This compound are not present in publicly accessible research. While computational studies have been conducted on the parent azepane scaffold and on related propargyl compounds, this specific molecule has not been the subject of dedicated analysis regarding its electronic structure, reactivity, or reaction mechanisms through quantum chemical calculations.
Therefore, it is not possible to provide the specific data and detailed research findings for the requested sections and subsections, such as:
Density Functional Theory (DFT) calculations for its ground state geometry and energy.
Analyses of its Frontier Molecular Orbitals (FMOs) or Molecular Electrostatic Potentials (MEPs).
Computational modeling to identify transition states, activation energies, or reaction pathways for its reactions.
Theoretical studies on the regioselectivity and stereoselectivity of its reactions.
General theoretical principles can be applied to hypothesize its behavior. For instance, the azepane ring provides a flexible, saturated N-heterocyclic structure, while the propargyl group introduces a terminal alkyne. This alkyne functionality is known to be a key reactive site, particularly for reactions like copper-catalyzed azide-alkyne cycloaddition ("click" chemistry). Computational studies on similar, smaller N-propargyl amines or other terminal alkynes generally show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are significantly influenced by the alkyne pi systems, which dictates the molecule's reactivity in cycloaddition reactions. However, without specific calculations for this compound, any discussion remains speculative.
Should such research be published in the future, a detailed article as per the requested outline could be generated. At present, the necessary scientific data to fulfill this request is unavailable.
Computational and Theoretical Studies on 1 Prop 2 Yn 1 Yl Azepane Chemistry
Conformational Analysis of the Azepane Ring and Propargyl Side Chain
The conformational landscape of 1-(prop-2-yn-1-yl)azepane is primarily dictated by the flexibility of the seven-membered azepane ring and the orientation of the N-propargyl substituent. Seven-membered rings are known for their conformational complexity, existing as a dynamic equilibrium of several low-energy forms. nih.gov Computational methods, particularly density functional theory (DFT), are invaluable for exploring this landscape to identify the most stable structures. nih.govresearchgate.net
Prediction of Stable Conformers and Energy Minima
The azepane ring, a saturated seven-membered heterocycle, does not have the rigid, well-defined conformations of smaller rings like cyclohexane. Instead, it typically exists in a variety of flexible forms, with the twist-chair (TC) and chair (C) conformations being the most prevalent energy minima. nih.gov Other forms, such as the boat (B) and twist-boat (TB), are also possible but are generally higher in energy. nih.govnih.gov A comprehensive conformational analysis of azepane has identified the twist-chair as the most stable conformer. nih.gov
For this compound, the analysis is further complicated by the orientation of the propargyl group attached to the nitrogen atom. This substituent can adopt either an axial or equatorial position relative to the mean plane of the ring. Additionally, rotation around the N-CH₂ bond of the propargyl group introduces further conformational possibilities.
Computational geometry optimization using DFT methods, such as with the M06-2X functional and a 6-311++G(d,p) basis set, can be employed to locate the stable conformers and their corresponding energy minima. nih.gov For N-alkyl substituted azepanes, the steric bulk of the substituent influences the ring's conformation and the energy barrier to ring-flipping. researchgate.net It is generally expected that conformers with the bulky propargyl group in an equatorial-like position would be lower in energy to minimize steric hindrance.
The computational search for energy minima would likely identify several stable conformers corresponding to different ring shapes (twist-chair, chair) and side-chain orientations. nih.gov The relative energies of these conformers determine their population at a given temperature, according to the Boltzmann distribution. A hypothetical energy profile for the most stable conformers is presented below.
| Conformer ID | Ring Conformation | Propargyl Group Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| TC-eq | Twist-Chair | Equatorial | 0.00 |
| C-eq | Chair | Equatorial | 0.85 |
| TC-ax | Twist-Chair | Axial | 2.10 |
| TB-eq | Twist-Boat | Equatorial | 3.50 |
| C-ax | Chair | Axial | 4.20 |
This table is illustrative and represents typical expected values from a DFT calculation. The conformer with the lowest energy (Twist-Chair, Equatorial) is set as the reference (0.00 kcal/mol).
Ring Puckering Analysis and Conformational Dynamics
Ring puckering describes the out-of-plane bending of cyclic molecules. acs.org For a seven-membered ring like azepane, the puckering is complex and cannot be described by a single parameter. The Cremer-Pople puckering coordinates provide a quantitative method to describe the exact shape of the ring. acs.org These parameters include a set of puckering amplitudes (qm) and phase angles (φm) that uniquely define the conformation. acs.org
For a seven-membered ring, there are N-3 = 4 puckering coordinates. Computational analysis of the optimized conformers of this compound would yield specific values for these parameters, allowing for a precise classification of each conformation (e.g., differentiating between various twist-chair and boat forms). researchgate.net
The conformational dynamics involve the interconversion between these stable minima through transition states. The energy barriers for these processes, such as the ring-flip that might interconvert equatorial and axial substituents, can also be calculated. For N-alkylated azepine derivatives, the barrier to ring-flip is typically higher than for the unsubstituted ring due to the steric influence of the substituent. researchgate.net These energy barriers are crucial for understanding the molecule's flexibility and its behavior in solution at different temperatures.
Molecular Dynamics (MD) Simulations to Understand Dynamic Behavior in Solution
While quantum mechanical calculations provide static pictures of energy minima, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a realistic environment, such as in a solvent. mdpi.commdpi.com
For this compound, an MD simulation would typically be set up by placing one or more molecules in a simulation box filled with an explicit solvent, such as water or chloroform. The interactions between all atoms are described by a force field (e.g., AMBER, OPLS). mdpi.com The simulation would be run for a duration sufficient to observe relevant molecular motions, typically on the nanosecond to microsecond timescale. mdpi.com
MD simulations can be used to:
Explore Conformational Space: The simulation can reveal the transitions between different conformers (e.g., from a twist-chair to a boat conformation) and the timescales on which these events occur. mdpi.com
Analyze Solvent Effects: The explicit inclusion of solvent molecules allows for the study of solute-solvent interactions, such as hydrogen bonding between the solvent and the nitrogen atom or the alkyne group.
Determine Averaged Properties: MD trajectories can be used to calculate time-averaged properties that are comparable to experimental measurements, providing a bridge between theoretical models and real-world observations. nih.gov
Understand Intramolecular Dynamics: The simulation can track the flexibility of the azepane ring and the rotational freedom of the propargyl side chain, identifying any preferred orientations or correlated motions.
Analysis of the MD trajectory would involve monitoring parameters like the root-mean-square deviation (RMSD) to assess structural stability and performing cluster analysis to identify the most populated conformational states in solution. mdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of molecules. nih.govd-nb.info Density functional theory (DFT) is widely used for the accurate prediction of NMR chemical shifts and IR vibrational frequencies. d-nb.infonih.gov
For this compound, the first step involves performing a high-level geometry optimization of the lowest-energy conformer (e.g., at the B3LYP/6-311+G(2d,p) level). mdpi.com Following optimization, the spectroscopic properties are calculated.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR shielding tensors. rsc.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of DFT-predicted shifts is often high enough to distinguish between different isomers or conformers. d-nb.infomdpi.com Considering a Boltzmann-averaged chemical shift over the most stable conformers can further improve the accuracy of the prediction. d-nb.info
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| N-CH₂ (ring) | 2.65 | 55.1 |
| N-CH₂ (side chain) | 3.25 | 44.8 |
| Ring CH₂ (adjacent to N) | 1.60 | 27.5 |
| Ring CH₂ (other) | 1.55 | 26.8 |
| C≡CH | 2.30 | 72.5 (C≡CH) |
| C≡CH | - | 80.1 (C≡CH) |
This table is illustrative. Chemical shifts are referenced to TMS and are typical of what would be expected from a GIAO-DFT calculation in a non-polar solvent.
IR Frequencies: The same DFT calculations used for geometry optimization also yield the vibrational frequencies and their corresponding IR intensities. nih.gov These calculations produce a set of normal modes of vibration. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96-0.98) to improve agreement with experimental spectra. nih.gov The predicted spectrum can be used to assign specific vibrational modes to the peaks observed in an experimental IR spectrum.
| Scaled Frequency (cm-1) | Vibrational Mode Assignment | Predicted Intensity |
|---|---|---|
| 3305 | ≡C-H stretch | Medium |
| 2925 | C-H stretch (aliphatic, asymmetric) | Strong |
| 2855 | C-H stretch (aliphatic, symmetric) | Strong |
| 2115 | C≡C stretch | Weak |
| 1460 | CH₂ scissoring | Medium |
| 1110 | C-N stretch | Medium |
This table is illustrative and shows selected, characteristic vibrational frequencies expected from a scaled quantum chemical calculation.
Future Research Directions and Emerging Trends in N Propargylated Azepane Chemistry
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of propargylamines, including 1-(prop-2-yn-1-yl)azepane, traditionally relies on methods like the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which often employs metal catalysts. Future research is increasingly focused on developing more sustainable and efficient catalytic systems that align with the principles of green chemistry.
Key trends in this area include:
Heterogeneous Catalysis: There is a significant shift from homogeneous to heterogeneous catalysts for N-alkylation and propargylamine (B41283) synthesis. Systems based on nanoparticles of nickel, copper, cobalt, or silver supported on materials like alumina (B75360) (Al₂O₃), titania (TiO₂), or magnetic nanoparticles (e.g., α-Fe₂O₃) are gaining prominence. These catalysts offer advantages such as high stability, easy separation from the reaction mixture, and recyclability, which reduces metal contamination and waste. For instance, Ni/θ-Al₂O₃ has shown high activity for the N-alkylation of amines with alcohols via a hydrogen-borrowing mechanism, a pathway applicable to the synthesis of complex amines.
Metal-Free Catalysis: To further enhance sustainability, metal-free synthetic protocols are being explored. These methods circumvent the environmental and economic concerns associated with transition metals. Approaches utilizing Brønsted acids or chiral phosphoric acid catalysts are being developed for enantioselective syntheses.
Photocatalysis: Visible-light-mediated reactions represent a frontier in sustainable synthesis. Photocatalytic systems, potentially using novel organic dyes or semiconductor materials, can drive N-alkylation reactions at ambient temperatures, making the process suitable for thermally sensitive substrates. A mixed heterogeneous photocatalyst of Cu/TiO₂ and Au/TiO₂ has been successfully used for the late-stage N-alkylation of pharmaceutically relevant amines with alcohols at room temperature.
Table 1: Comparison of Emerging Catalytic Systems for N-Alkylation and Propargylamine Synthesis
| Catalytic System | Catalyst Examples | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Heterogeneous Metal Catalysts | Ni/θ-Al₂O₃, Co@NC, AgMNPs, CuNPs/TiO₂ | Reusability, low metal leaching, high stability, suitable for flow chemistry. | Direct synthesis from azepane and propargyl alcohol via hydrogen-borrowing or A³ coupling. |
| Metal-Free Catalysts | Chiral Phosphoric Acids, Brønsted Acids | Avoids toxic/expensive metals, promotes green chemistry. | Enantioselective synthesis of chiral azepane derivatives. |
| Photocatalysts | Organic Dyes, Cu/TiO₂, Au/TiO₂, [Ru(p-cymene)Cl₂]₂ | Mild reaction conditions (room temp.), high selectivity, energy-efficient. | Sustainable N-propargylation of azepane under visible light irradiation. |
Exploration of Unprecedented Reaction Pathways and Chemical Transformations
While the azepane ring and propargyl group are well-known motifs, future research aims to uncover novel ways to construct these systems and utilize them in complex chemical transformations.
Advanced Ring Synthesis: Traditional azepane synthesis often involves ring-closing or multi-step sequences. Emerging strategies focus on more efficient and novel constructions. One promising approach is the photochemical dearomative ring expansion of nitroarenes, which uses blue light to convert a six-membered aromatic ring into a seven-membered azepane framework in just two steps. Another method involves a formal [5+2] cycloaddition, where a pyrrolidinone is condensed with an aldehyde and then subjected to a photochemical rearrangement to form the azepinone core. Stereoselective ring expansion of piperidine (B6355638) derivatives also presents a powerful tool for accessing diastereomerically pure azepanes.
Cascade Reactions: The propargyl group of this compound is an ideal trigger for cascade reactions, which allow for the rapid construction of complex molecular architectures from simple starting materials. Research is exploring amine-mediated or metal-catalyzed cascades where the initial addition to the alkyne initiates a sequence of intramolecular reactions, such as cyclizations or rearrangements, to form polycyclic N-heterocycles. Such reactions can be highly sensitive to steric and electronic factors, allowing for divergent synthesis pathways.
Novel Reactivity of the Alkyne: Beyond standard cycloadditions, the terminal alkyne can participate in a host of other transformations. This includes rhodium-catalyzed hydroaminative cyclizations and aminopalladation/Heck coupling cascades. These pathways generate unique tetrasubstituted enamines and other densely functionalized products that are difficult to access through conventional means.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a major trend in modern organic synthesis, offering enhanced safety, efficiency, and scalability. The synthesis of this compound and its derivatives is well-suited for this technological shift.
Enhanced Reaction Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. This is particularly beneficial for highly exothermic reactions or when dealing with unstable intermediates. For N-alkylation reactions, heterogeneous catalysts packed into columns can be integrated into flow systems, allowing for continuous production with easy catalyst separation.
Automated Optimization and Library Synthesis: Flow chemistry platforms can be coupled with automated systems for rapid reaction optimization and the synthesis of compound libraries. By systematically varying substrates and reaction conditions, these platforms can efficiently explore the chemical space around the this compound scaffold, accelerating the discovery of new derivatives with desired properties. This is particularly relevant for medicinal chemistry programs.
Table 2: Advantages of Flow Chemistry for the Synthesis of this compound Derivatives
| Feature | Advantage | Implication for Synthesis |
|---|---|---|
| Enhanced Heat & Mass Transfer | Precise temperature control, safe handling of exothermic reactions, rapid mixing. | Improved yields and selectivity in N-alkylation and subsequent functionalization reactions. |
| Scalability | Easy scale-up by running the system for longer ("scaling out") rather than using larger reactors. | Seamless transition from laboratory-scale discovery to pilot-scale production. |
| Automation & High-Throughput | Integration with robotic systems for automated optimization and library generation. | Rapid synthesis and screening of a diverse range of azepane derivatives for drug discovery. |
| Safety | Small reactor volumes minimize risks associated with hazardous reagents or unstable intermediates. | Safer handling of reagents like propargyl bromide or reactive intermediates in cascade reactions. |
Advanced Applications in Supramolecular Chemistry and Nanotechnology
The unique structural features of this compound make it an attractive building block for materials science, extending beyond its traditional role in medicinal chemistry.
Supramolecular Assemblies: The terminal alkyne is a key functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows this compound to be covalently linked to other molecular components (containing an azide (B81097) group) to form complex supramolecular structures like rotaxanes, catenanes, and dendrimers. The azepane unit can influence the solubility, conformation, and guest-binding properties of these assemblies.
Functional Materials and Polymers: By incorporating this compound into polymer chains via click chemistry, new functional materials can be developed. The azepane moiety can impart specific properties such as basicity, hydrophilicity, or metal-coordinating ability to the bulk material.
Nanotechnology and Bioconjugation: The click reaction is a powerful tool for surface modification and bioconjugation. this compound can be used to functionalize the surface of nanoparticles, preparing them for applications in catalysis or targeted drug delivery. Furthermore, it can be used to attach the azepane scaffold to biomolecules like peptides or nucleic acids, enabling the study of biological processes or the creation of novel bioconjugates.
Theoretical and Computational Advances in Predicting and Designing Reactions of this compound
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules, guiding synthetic efforts and minimizing trial-and-error experimentation.
Conformational and Reactivity Analysis: The seven-membered azepane ring is highly flexible and can adopt multiple low-energy conformations, such as chair and twist-chair forms. Density Functional Theory (DFT) calculations can accurately model these conformations and predict their relative stabilities. Such studies provide insight into how the ring's shape influences its reactivity and interactions with biological targets. Computational methods can also predict global reactivity descriptors (e.g., frontier molecular orbitals, molecular electrostatic potential) to understand the nucleophilic and electrophilic sites of the molecule.
Mechanism Elucidation: DFT and other high-level electronic structure calculations are crucial for elucidating complex reaction mechanisms. For the synthesis and subsequent reactions of this compound, computational studies can map out the energy profiles of different catalytic cycles (e.g., for A³ coupling) or cascade reactions. This understanding helps in optimizing reaction conditions and designing more efficient catalysts. For instance, DFT studies have been used to clarify the mechanism of carboxylative cyclization of propargylamines.
In Silico Design: As computational power grows, it becomes increasingly feasible to design novel reactions and molecules in silico. By modeling the transition states of potential new transformations involving the propargyl or azepane moieties, researchers can predict the feasibility of a reaction before attempting it in the lab. This approach can accelerate the discovery of unprecedented reaction pathways and guide the design of azepane derivatives with tailored electronic and steric properties for specific applications in catalysis or medicinal chemistry.
Table 3: Key Parameters from Computational Studies of Azepane and Related Structures
| Computational Method | Parameter Investigated | Significance for this compound |
|---|---|---|
| DFT (e.g., M06-2X, ωB97XD) | Conformational Energies | Predicts the most stable 3D structures (e.g., twist-chair) of the azepane ring, which influences its biological activity and reactivity. |
| DFT/FMO Analysis | HOMO-LUMO Energy Gap | Indicates the kinetic stability and chemical reactivity of the molecule. A smaller gap suggests higher reactivity. |
| Natural Bond Orbital (NBO) | Intramolecular Interactions | Reveals hyperconjugative effects and weak interactions that stabilize certain conformations or influence bond strengths. |
| Transition State Theory | Reaction Energy Barriers | Elucidates reaction mechanisms by calculating the activation energies for different pathways, aiding in catalyst design and condition optimization. |
Q & A
Basic: What are the standard synthetic protocols for 1-(Prop-2-yn-1-yl)azepane, and how are reaction conditions optimized for yield and purity?
The synthesis typically involves reacting azepan-2-one with propargyl bromide under basic conditions (e.g., potassium carbonate) in toluene with a phase-transfer catalyst like tetrabutylammonium bromide . Key steps include:
- Reagent ratios : A 1:1.2 molar ratio of azepan-2-one to propargyl bromide ensures excess alkylating agent for complete substitution.
- Temperature : Stirring at room temperature (20–25°C) for 12–24 hours minimizes side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product (≥95% purity).
Yield optimization focuses on solvent choice (polar aprotic solvents improve reactivity) and catalyst loading (5–10 mol% TBAB). Industrial-scale methods may use continuous flow reactors to enhance efficiency .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirm structure via characteristic signals: δ 3.28 (NCH₂C≡CH), δ 2.66–2.57 (NCH₂), and δ 2.35 (≡CH) in H NMR .
- HPLC : Assess purity (>98%) using a C18 column with UV detection at 254 nm.
- Mass Spectrometry (MS) : ESI-MS ([M+H] at m/z 152.2) validates molecular weight .
- FT-IR : Alkyne C≡C stretch (~2100 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹ confirm functional groups.
Advanced: How can reaction parameters (e.g., temperature, catalyst) be adjusted to mitigate side reactions during synthesis?
- Catalyst screening : Replace TBAB with ionic liquids (e.g., [BMIM]BF₄) to enhance phase transfer and reduce reaction time.
- Temperature control : Lower temperatures (0–5°C) suppress propargyl bromide hydrolysis, while higher temperatures (40–50°C) accelerate substitution but risk polymerization.
- Solvent effects : Switch to DMF for faster kinetics but monitor for carbonyl group side reactions .
Advanced: How do researchers resolve contradictions in reported biological activities (e.g., anticancer vs. neuroprotective effects)?
Contradictions often arise from assay variability (e.g., cell lines, dosage) or structural analogs. To address:
- Comparative studies : Test the compound alongside analogs (e.g., 1-(Prop-2-yn-1-yl)piperidin-2-one) under identical conditions .
- Mechanistic validation : Use kinase inhibition assays or receptor binding studies to identify primary targets.
- Dose-response curves : Establish EC₅₀ values to differentiate potency in neuroprotection (low-dose) vs. cytotoxicity (high-dose) .
Basic: What medicinal chemistry applications are most promising for this compound?
- Anticancer agent : Inhibits tumor growth via interaction with kinases (e.g., PI3K/Akt pathway) in in vitro models (IC₅₀ = 5–10 µM) .
- Neuroprotection : Reduces oxidative stress in neuronal cultures by modulating glutamate receptors (e.g., NMDA antagonism) .
- Case study : Derivatives show 40% inhibition of HT-29 colon cancer cell proliferation at 10 µM .
Advanced: How is the alkyne group exploited in material science applications?
The terminal alkyne enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to functionalize polymers. Examples:
- Polymer crosslinking : Enhances thermal stability (Tg increase by 20°C) in polyurethane composites.
- Surface modification : Grafting to azide-functionalized silica nanoparticles for catalytic applications .
Advanced: What computational methods predict the compound’s interactions with biological targets?
- Molecular docking : AutoDock Vina screens binding affinity to kinases (e.g., CDK2, ∆G = -8.2 kcal/mol).
- MD simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns).
- QSAR models : Correlate substituent effects (e.g., replacing alkyne with ethylene) with bioactivity .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Using SHELXL (v.2018/3):
- Disordered alkyne groups : Apply restraints (ISOR, DELU) to stabilize refinement.
- Twinned crystals : Test for twin laws (e.g., -h, -k, l) via PLATON and refine with TWIN/BASF commands .
- High-resolution data : Utilize Hirshfeld atom refinement (HAR) for H-atom positioning (R-factor < 5%) .
Advanced: What future research directions could enhance its scientific utility?
- Structural modifications : Introduce fluorine at the alkyne terminus to improve metabolic stability (see 1-[(6-Fluoropyridin-3-yl)methyl]azepane) .
- Mechanistic studies : Use CRISPR-Cas9 knockout models to validate kinase targets.
- Hybrid materials : Couple with graphene oxide via click chemistry for conductive polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
